tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate
CAS No.:
Cat. No.: VC20451114
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)13-6-5-10(7-13)8-14-9-13/h10,14H,5-9H2,1-4H3 |
| Standard InChI Key | ZZMWESKJZMDOFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C12CCC(C1)CNC2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate delineates its core structure:
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A 3-azabicyclo[3.2.1]octane scaffold, comprising a seven-membered bicyclic system with a nitrogen atom at position 3.
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A tert-butyloxycarbonyl (Boc) group attached to the nitrogen at the 1-position, with an additional methyl substituent on the carbamate nitrogen.
The molecular formula is C₁₄H₂₄N₂O₂, yielding a molecular weight of 252.35 g/mol (calculated from atomic masses).
Stereochemical Considerations
The bicyclo[3.2.1]octane system introduces three fused rings, creating distinct stereochemical environments. The nitrogen’s position at the bridgehead (1-yl) imposes geometric constraints that influence reactivity and intermolecular interactions . Compared to analogs like tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate hydrochloride , the 1-yl substitution alters steric and electronic profiles, potentially enhancing binding affinity to biological targets.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step strategies:
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Construction of the Bicyclic Core:
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Introduction of the Boc Group:
Industrial-Scale Optimization
Industrial production prioritizes:
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Cost efficiency: Use of recyclable catalysts (e.g., polymer-supported bases).
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Yield enhancement: Continuous-flow reactors to minimize side reactions.
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Purification: Crystallization or chromatography to achieve >98% purity, critical for pharmaceutical intermediates .
Physicochemical Properties
Stability and Solubility
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Stability: The Boc group confers stability under basic conditions but is labile in acidic environments (e.g., HCl/dioxane) .
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Solubility: High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in dichloromethane .
Spectroscopic Characterization
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¹H NMR: Key signals include:
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IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of carbamate).
Biochemical and Pharmacological Applications
Role as a Synthetic Intermediate
The compound’s primary use lies in peptide and alkaloid synthesis:
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Protecting Group Strategy: The Boc group shields the amine during multi-step reactions, later removed under mild acidic conditions .
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Analog Synthesis: Serves as a precursor to derivatives with modified bioactivity, such as tropane alkaloid analogs .
Comparative Analysis with Analogous Compounds
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the bicyclic core and carbamate groups to optimize pharmacokinetics.
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Targeted Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance CNS penetration.
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Green Chemistry Approaches: Solvent-free synthesis using mechanochemical methods .
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